![molecular formula C12H10ClNO2S B287722 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B287722.png)
3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to selectively inhibit certain enzymes, making it a valuable tool for studying biochemical pathways and physiological processes.
Wirkmechanismus
The mechanism of action of 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate involves the selective inhibition of certain enzymes. This compound binds to the active site of the enzyme, preventing it from carrying out its normal function. The exact mechanism of inhibition may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate depend on the specific enzyme being targeted. In general, this compound has been shown to have a significant impact on cellular processes such as gene expression, protein synthesis, and cell division. It has also been shown to have potential therapeutic applications in the treatment of certain diseases such as cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of using 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the role of these enzymes in various biological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. One potential area of focus is the development of new analogs of this compound with improved selectivity and efficacy. Another potential direction is the study of the role of this compound in other biological processes beyond enzyme inhibition. Overall, the potential applications of 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate in scientific research make it an important area of study for future research.
Synthesemethoden
The synthesis of 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate involves the reaction of 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid with 3-methylphenyl magnesium bromide. This reaction is typically carried out in anhydrous conditions using a suitable solvent such as ether or THF.
Wissenschaftliche Forschungsanwendungen
One of the key applications of 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is in the field of enzyme inhibition. This compound has been shown to selectively inhibit certain enzymes, making it a valuable tool for studying biochemical pathways and physiological processes. In particular, it has been used to study the role of certain enzymes in cancer development and progression.
Eigenschaften
Produktname |
3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate |
---|---|
Molekularformel |
C12H10ClNO2S |
Molekulargewicht |
267.73 g/mol |
IUPAC-Name |
(3-methylphenyl) 2-chloro-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-4-3-5-9(6-7)16-11(15)10-8(2)14-12(13)17-10/h3-6H,1-2H3 |
InChI-Schlüssel |
RVBZDAIUINRNMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=C(N=C(S2)Cl)C |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(=O)C2=C(N=C(S2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.